molecular formula C11H18O B14481921 2-(2-Ethylbut-2-en-1-yl)cyclopentan-1-one CAS No. 65737-51-1

2-(2-Ethylbut-2-en-1-yl)cyclopentan-1-one

Cat. No.: B14481921
CAS No.: 65737-51-1
M. Wt: 166.26 g/mol
InChI Key: TYTNULVUJOGQMY-UHFFFAOYSA-N
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Description

2-(2-Ethylbut-2-en-1-yl)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones. This compound features a cyclopentanone ring substituted with a 2-ethylbut-2-en-1-yl group. It is a colorless liquid with a distinct chemical structure that makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylbut-2-en-1-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Claisen condensation of cyclopentanone with an appropriate ester, followed by decarboxylation and isomerization. Another method includes the acid-catalyzed dehydration of cyclopentanediols to afford the desired cyclopentanone derivative .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylbut-2-en-1-yl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Ethylbut-2-en-1-yl)cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethylbut-2-en-1-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: A structurally related compound with a cyclopentenone ring.

    Cyclohexenone: Another similar compound with a six-membered ring.

    Cycloheptenone: A compound with a seven-membered ring.

Uniqueness

2-(2-Ethylbut-2-en-1-yl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

65737-51-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-(2-ethylbut-2-enyl)cyclopentan-1-one

InChI

InChI=1S/C11H18O/c1-3-9(4-2)8-10-6-5-7-11(10)12/h3,10H,4-8H2,1-2H3

InChI Key

TYTNULVUJOGQMY-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)CC1CCCC1=O

Origin of Product

United States

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